Home > Products > Screening Compounds P124527 > 1-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]ethanone;hydrochloride
1-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]ethanone;hydrochloride -

1-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]ethanone;hydrochloride

Catalog Number: EVT-4546304
CAS Number:
Molecular Formula: C16H24ClNO3
Molecular Weight: 313.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: This compound, available in both (S)-(+)- and (R)-(-)- enantiomers, is a calcium channel blocker with antihypertensive properties. [, ] Research has shown that the (4S)-(+)-enantiomer is the active form, exhibiting significant antihypertensive effects in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate. [, ]

Methyl (RS)-1-Phenyl-2-piperidinoethyl (RS)-1,4-Dihydro-2,6-dimethyl-4-(2-thiazolyl)pyridine-3,5-dicarboxylate Hydrochloride

Compound Description: This compound is a bulky olefin known to undergo solid-state photodimerization. [] The research demonstrates that the anhydrous crystal forms (I and II) and the isomorphous hydrate form (III) exhibit varying rates of photodimerization, with form II showing the highest susceptibility. []

2-[Benzyl(phenyl)amino]ethyl 5-(5,5-Dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate Hydrochloride Ethanol (NZ-105)

Compound Description: NZ-105 is a calcium channel blocker with promising antihypertensive and calcium-antagonistic activities. [, , ] Studies highlight its beneficial effects in reducing blood pressure and improving cardiac function. [, , ]

1,1-Bis(4-amino-3,5-dimethyl-phenyl)-1-(3,5-ditrifluoromethylphenyl)-2,2,2-trifluoroethane (9FMA)

Compound Description: This fluorinated aromatic diamine serves as a precursor for synthesizing a series of fluorinated aromatic polyimides. [] These polyimides exhibit favorable properties such as high thermal stability, solubility in organic solvents, and low dielectric constants, making them suitable for applications in microelectronics. []

[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-Bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine Hydrochloride

Compound Description: This compound and its enantiomer can be separated using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. [] The study emphasizes the role of weak hydrogen bonds and inclusion interactions in governing the retention and enantioselectivity of these compounds. []

Raloxifene-N-Oxide, EP Impurity A, EP Impurity B, Raloxifene Dimer, HABT (6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene or 6-Hydroxy-2-[4-acetoxyphenyl]-1-benzothiophene), PEBE (Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate), HHBA (1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone), and 7-MARLF (7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone)

Compound Description: These compounds are identified as impurities in the synthesis of raloxifene hydrochloride, a selective estrogen receptor modulator used for the treatment and prevention of osteoporosis. []

5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one

Compound Description: This compound is synthesized through a multi-step process involving the interaction of a hydrochloride salt with another compound in the presence of a base, followed by cyclization. [] The specific details of its biological activity are not provided in the abstract.

5-[[2(S)-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (L-742,694)

Compound Description: L-742,694 is a neurokinin (NK) 1 receptor antagonist. [] Studies demonstrate its ability to occupy NK1 receptors in the gerbil striatum, inhibiting NK1 agonist-induced foot tapping behavior. []

4-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine (L-760,735-F)

Compound Description: L-760,735-F is another neurokinin (NK) 1 receptor antagonist. [] Similar to L-742,694, it exhibits the ability to occupy NK1 receptors and inhibit agonist-mediated foot tapping in gerbils. []

N-[[2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2(S)-phenyl-3(S)-piperidinamine (GR205171)

Compound Description: GR205171 is also a neurokinin (NK) 1 receptor antagonist. [] Studies highlight its potent inhibitory effect on NK1 agonist-induced foot tapping in gerbils, correlating with its occupancy of NK1 receptors in the striatum. []

(2S,3S)3-([3,5-Bis(trifluoro methyl)phenyl]methoxy)-2-phenylpiperidine (L-733,060) and (2R,3R)-3-([3,5-Bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine (L-733,061)

Compound Description: These enantiomeric compounds are neurokinin (NK) 1 receptor antagonists. [] Their activity in inhibiting NK1 agonist-induced foot tapping in gerbils is correlated with their occupancy of NK1 receptors in the striatum. []

(+)-Cis-n-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine (CP-99,994)

Compound Description: CP-99,994 is a neurokinin (NK) 1 receptor antagonist. [] It exhibits potent inhibitory effects on NK1 agonist-induced foot tapping in gerbils and demonstrates high occupancy of NK1 receptors in the striatum. []

Cis-n-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine (CP-122,721)

Compound Description: CP-122,721 is a neurokinin (NK) 1 receptor antagonist known for its ability to inhibit NK1 agonist-induced foot tapping in gerbils. [] Its inhibitory activity is linked to its occupancy of NK1 receptors in the striatum. []

1-(2,6-Dimethyl-4-hydroxyphenoxy)-2-(3,4-methoxyphenylethylamino)-propane (M3), 1-(2,6-Dimethyl-3-hydroxyphenoxy)-2-(3,4-methoxyphenylethylamino)-propane (M2), and 1-(2,6-Dimethylphenoxy)-2-(3-methoxy-4-hydroxyphenylethyl-amino)-propane (M1)

Compound Description: These compounds are identified as phase I metabolites of phenoprolamine hydrochloride, a sympathomimetic drug. [] Their glucuronide conjugates are detected as phase II metabolites in rat bile. []

(+/-)-2,6-Dimethyl-4-(m-nitro-phenyl)-1,4-dihydropyridine-3,5-dicarboxylic Acid (R*)-1-Benzyl-3-piperidinylester, Methylester Hydrochloride (Benidipine Hydrochloride, KW-3049)

Compound Description: Benidipine Hydrochloride is a dihydropyridine calcium antagonist with a long-lasting hypotensive effect. [] Studies in anesthetized dogs show its ability to lower blood pressure while increasing cardiac output. []

Ethanone, 1-(1,3,4,4a,5,6,7-hexahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-ol)-(32.08%), Squalene (26%), Lupeol (24.94%), 7-Hexadecyn-1-ol (2.88%), 2,6-Octadien-1-ol, 3,7-dimethyl-, (Z)-(1.24%), 9,10-Anthracenedione, 1-hydroxy-2-(hydroxymethyl)-(1.23%), and 4-isoquinoline, 3-ethoxy-(1.14%)

Compound Description: These compounds were identified in the ethyl acetate fraction of Coptosapelta tomentosa root extract. [] The extract, particularly the ethyl acetate fraction, exhibited significant antioxidant activity. []

N-(Piperidiny-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-1H-pyrazole-3-carboxamide Hydrochloride (SR141716A)

Compound Description: SR141716A is an antagonist of the cannabinoid CB1 receptor (CB1). [, ] Studies examining the signal transduction of CB1 utilized SR141716A as a tool to understand the role of specific amino acid residues in receptor activation. [, ]

(−)-3cis-[2-hydroxyl-4-(1,1-dimethyl-heptyl)phenyl]-trans-4-[3-hydroxyl-propyl] cyclohexan-1-ol (CP55,940)

Compound Description: CP55,940 is an agonist of the cannabinoid CB1 receptor (CB1). [, ] Studies investigating the mechanism of CB1 signaling used CP55,940 to understand the impact of receptor mutations on ligand binding and functional responses. [, ]

(R)-(+)--methanone Mesylate (WIN55,212-2)

Compound Description: WIN55,212-2 is another agonist of the cannabinoid CB1 receptor (CB1). [, ] Research focusing on CB1 signal transduction utilized WIN55,212-2 to probe the effects of receptor mutations on ligand-induced signaling. [, ]

Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate (Bay K8644)

Compound Description: Bay K8644 is an L-type calcium channel activator, often used to enhance calcium currents in experimental settings. [, ] It has been shown to induce contractions in various vascular tissues, including porcine coronary arteries. []

2,5-Dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylic Acid Methyl Ester (FPL 64176)

Compound Description: FPL 64176 is another L-type calcium channel activator known for its ability to enhance calcium currents. [] Unlike Bay K8644, it produces consistent increases in calcium channel current across various cell types, including stem cell-derived cardiomyocytes. []

2-[(cis-2-Phenylcyclopentyl)imino]-azacyclotridecane Hydrochloride (MDL 12330)

Compound Description: MDL 12330 is an L-type calcium channel antagonist, often used in research to inhibit calcium currents. [] Its pharmacological profile in stem cell-derived cardiomyocytes is similar to that observed in native cardiac cells. []

Properties

Product Name

1-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]ethanone;hydrochloride

IUPAC Name

1-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl]ethanone;hydrochloride

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

InChI

InChI=1S/C16H23NO3.ClH/c1-12-10-17(11-13(2)20-12)8-9-19-16-7-5-4-6-15(16)14(3)18;/h4-7,12-13H,8-11H2,1-3H3;1H

InChI Key

BRORZBVCSJAQPP-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC=C2C(=O)C.Cl

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC=C2C(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.